

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoisonicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromoisonicotinamide**

Cat. No.: **B1275101**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromoisonicotinamide**, a key building block in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and in-depth analysis of the compound's chemical and physical properties.

Synthesis of 2-Bromoisonicotinamide

The synthesis of **2-Bromoisonicotinamide** is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-Aminoisonicotinamide. This method involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.

Reaction Scheme:

Experimental Protocol

Materials:

- 2-Aminoisonicotinamide
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)

- Copper(I) bromide (CuBr)
- Deionized water
- Ice
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

- **Diazotization:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Aminoisonicotinamide in 48% hydrobromic acid.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, dissolve Copper(I) bromide in hydrobromic acid.
- Slowly add the freshly prepared diazonium salt solution to the Copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- **Work-up and Purification:** Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with deionized water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **2-Bromoisonicotinamide**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Bromoisonicotinamide**.

Characterization of **2-Bromoisonicotinamide**

The synthesized **2-Bromoisonicotinamide** is characterized by various analytical techniques to confirm its identity, purity, and structure.

Property	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O
Molecular Weight	201.02 g/mol
Appearance	White to off-white solid
Melting Point	188-192 °C

Spectroscopic Data

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.65	d	5.0	H-6
8.20	s	-	H-3
7.85	d	5.0	H-5
7.60 (br s)	s	-	-CONH ₂ (one proton)
7.40 (br s)	s	-	-CONH ₂ (one proton)

2.1.2. ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
165.0	C=O
151.0	C-6
148.5	C-4
142.0	C-2
125.5	C-5
121.0	C-3

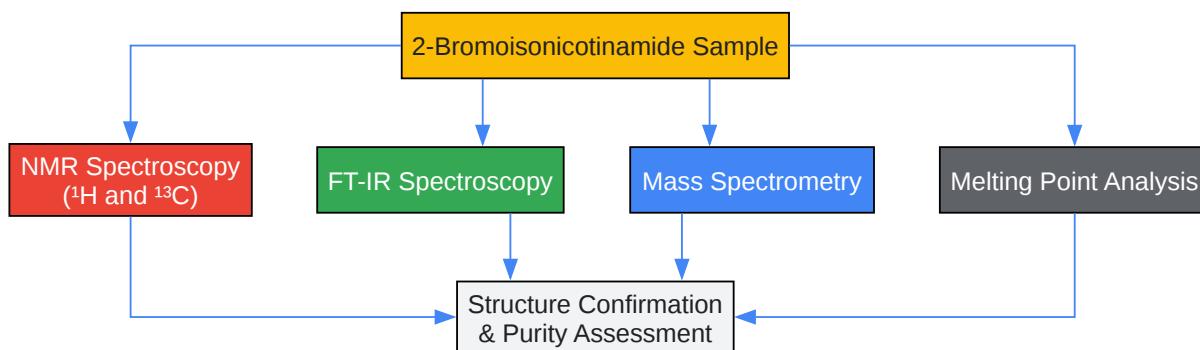
2.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3350-3150	N-H stretching (amide)
1670	C=O stretching (amide I)
1600	N-H bending (amide II)
1580, 1470	C=C and C=N stretching (ring)
830	C-H out-of-plane bending
750	C-Br stretching

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.


m/z	Assignment
201/203	[M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
185/187	[M - NH ₂] ⁺
157/159	[M - CONH ₂] ⁺
122	[M - Br] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols for Characterization

- ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
- FT-IR: The spectrum is recorded using a potassium bromide (KBr) pellet or as a thin film on a suitable substrate.

- Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to obtain the mass spectrum.
- Melting Point: The melting point is determined using a standard melting point apparatus.

Characterization Workflow Diagram:

[Click to download full resolution via product page](#)

Characterization workflow for **2-Bromoisonicotinamide**.

Safety and Handling

2-Bromoisonicotinamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of **2-Bromoisonicotinamide**. The described Sandmeyer reaction offers a reliable method for its preparation, and the comprehensive characterization data serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoisonicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275101#2-bromoisonicotinamide-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com